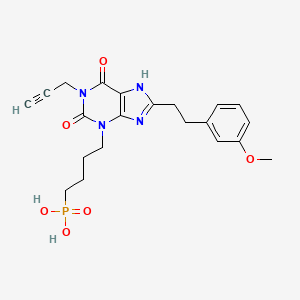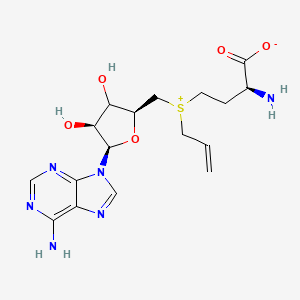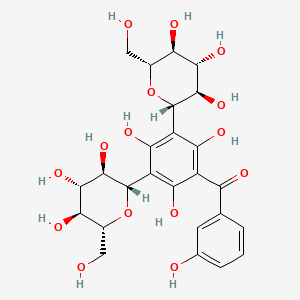
VEGFR-2/c-Met-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VEGFR-2/c-Met-IN-1 is a dual inhibitor targeting both vascular endothelial growth factor receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met). These receptors are crucial in the processes of angiogenesis and tumor growth. VEGFR-2 is primarily involved in the formation of blood vessels, while c-Met is a high-affinity receptor for hepatocyte growth factor, playing a significant role in cell proliferation, survival, and metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VEGFR-2/c-Met-IN-1 typically involves multi-step organic synthesis. The process often begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
VEGFR-2/c-Met-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific chemical transformations. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Applications De Recherche Scientifique
VEGFR-2/c-Met-IN-1 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and c-Met pathways.
Biology: Employed in cell-based assays to investigate the effects of dual inhibition on cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for treating various cancers, given its ability to inhibit angiogenesis and tumor growth.
Industry: Utilized in the development of new anticancer drugs and in drug screening assays to identify novel inhibitors
Mécanisme D'action
VEGFR-2/c-Met-IN-1 exerts its effects by binding to the ATP-binding sites of both VEGFR-2 and c-Met receptors. This binding inhibits the kinase activity of these receptors, thereby blocking the downstream signaling pathways involved in angiogenesis and tumor growth. The inhibition of VEGFR-2 prevents the formation of new blood vessels, while the inhibition of c-Met disrupts cell proliferation and survival signals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to VEGFR-2/c-Met-IN-1, including:
Cabozantinib: A dual inhibitor of c-Met and VEGFR-2.
Foretinib: Another dual inhibitor targeting c-Met and VEGFR-2.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that includes VEGFR-2 and c-Met among its targets
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting both VEGFR-2 and c-Met. This dual inhibition provides a synergistic effect, making it a promising candidate for cancer therapy. Its ability to overcome resistance mechanisms associated with single-target inhibitors further enhances its therapeutic potential .
Propriétés
Formule moléculaire |
C23H16N4O5S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
4-[[4-(2,4-dioxo-1H-quinazolin-3-yl)benzoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C23H16N4O5S/c28-19(26-22(33)24-15-9-5-14(6-10-15)21(30)31)13-7-11-16(12-8-13)27-20(29)17-3-1-2-4-18(17)25-23(27)32/h1-12H,(H,25,32)(H,30,31)(H2,24,26,28,33) |
Clé InChI |
PGDNXOPWONVEIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NC(=S)NC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
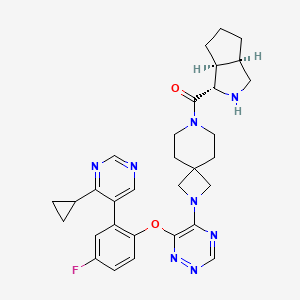
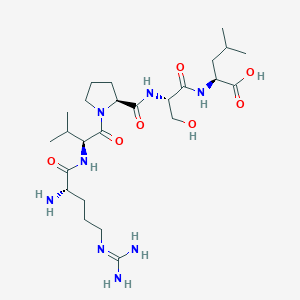
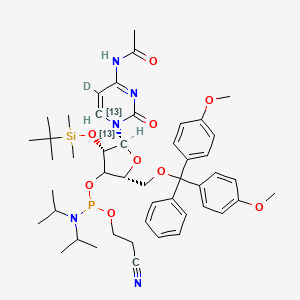

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)


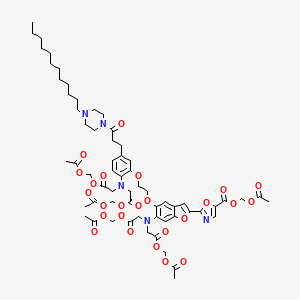
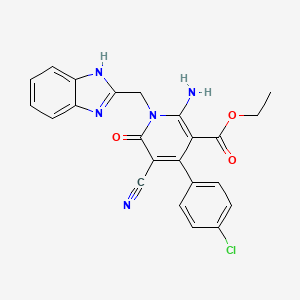
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
